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Introduction

AS2863619 is a potent and orally active small molecule that has garnered significant interest
for its immunomodulatory properties. It has been identified as a selective inhibitor of Cyclin-
Dependent Kinase 8 (CDK8) and its paralog, CDK19. This technical guide provides an in-depth
exploration of the core mechanism of action of AS2863619, focusing on its role as a Foxp3
inducer and its implications for the treatment of various immunological diseases. We will delve
into the quantitative data, experimental methodologies, and the intricate signaling pathways
governed by this compound.

Core Mechanism of Action: Inhibition of CDK8/19
and Induction of Foxp3

The primary mechanism of action of AS2863619 lies in its potent and selective inhibition of
CDK8 and CDK19.[1][2][3] These kinases are components of the Mediator complex, which
plays a crucial role in regulating gene transcription.[4] By inhibiting CDK8/19, AS2863619 sets
in motion a signaling cascade that ultimately leads to the induction of Forkhead box P3
(Foxp3), a master transcription factor for regulatory T cells (Tregs).[5]

This induction of Foxp3 is significant because it enables the conversion of conventional T cells
(Tconv), including naive and effector/memory T cells, into immunosuppressive Foxp3+ Tregs.
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This process is dependent on T-cell receptor (TCR) stimulation and the presence of Interleukin-
2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF-), a canonical
inducer of Tregs.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AS2863619, providing a
clear comparison of its potency against its primary targets and its efficacy in inducing Foxp3
expression.

Cell
Target/Effec .
Parameter ¢ Value Species TypelSyste Reference
m
Recombinant
ICso CDK8 0.61 nM _
Kinase Assay
Recombinant
ICso0 CDK19 4.28 nM ,
Kinase Assay
Recombinant
ICso GSK-3p 63.06 nM _
Kinase Assay
Foxp3
ECso ] 32.5nM Mouse Tconv cells
Induction

Signaling Pathway

The inhibition of CDK8/19 by AS2863619 directly impacts the phosphorylation status and
activity of the Signal Transducer and Activator of Transcription 5 (STAT5). In the absence of
AS2863619, activated CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5,
which leads to its inactivation and hinders Foxp3 expression.

AS2863619 blocks this inhibitory serine phosphorylation, leading to enhanced tyrosine
phosphorylation in the C-terminal domain of STATS. This activated, tyrosine-phosphorylated
STATS5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene,
primarily the conserved noncoding sequence (CNS) 0 and to a lesser extent the promoter and
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CNS2 regions, thereby driving Foxp3 expression. This, in turn, promotes the differentiation of

Tconv cells into functional Tregs.

Cell Membrane

IL-2R

activates
(Tyr-P)

activates

% Cytoplasm

AS2863619 CDK8/19 inhibits
(Ser=P) STATS
(Ser-P)

activates Nucleus

expresses
Foxp3 Gene

Click to download full resolution via product page

Caption: AS2863619 inhibits CDK8/19, leading to STAT5 activation and Foxp3 expression.

Experimental Protocols
In Vitro Foxp3 Induction Assay

This protocol outlines the general steps for assessing the Foxp3-inducing activity of
AS2863619 in mouse Tconv cells.
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. Cell Isolation:

Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice
using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

. Cell Culture and Stimulation:

Culture the isolated Tconv cells in complete RPMI-1640 medium supplemented with 10%
fetal bovine serum, 2-mercaptoethanol, and antibiotics.

Stimulate the cells with anti-CD3 and anti-CD28 monoclonal antibodies (e.g., plate-bound or
bead-conjugated) to mimic TCR activation.

Add recombinant human IL-2 to the culture medium.
. Compound Treatment:
Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).

Add AS2863619 to the cell cultures at various concentrations to determine a dose-response
curve. Include a vehicle control (DMSO alone).

. Incubation:

Incubate the cells for a defined period, typically 3-4 days, at 37°C in a humidified incubator
with 5% COs-.

. Flow Cytometry Analysis:

Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3
using a Foxp3 staining buffer set and fluorescently labeled antibodies.

Analyze the percentage of Foxp3+ cells within the CD4+ T cell population using a flow
cytometer.
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Caption: Workflow for in vitro assessment of AS2863619-mediated Foxp3 induction.

Kinase Inhibition Assay

This protocol provides a general outline for determining the ICso of AS2863619 against CDK8
and CDK109.

1. Reagents:
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e Recombinant human CDK8/CycC and CDK19/CycC enzymes.

e Asuitable kinase substrate (e.g., a peptide with a phosphorylation site).
o ATP (adenosine triphosphate).

e AS2863619 in a serial dilution.

o Kinase assay buffer.

e A detection reagent that measures kinase activity (e.g., based on ATP consumption or
phosphospecific antibodies).

2. Assay Procedure:
 In a microplate, combine the recombinant kinase, the substrate, and the kinase assay buffer.

o Add AS2863619 at various concentrations to the wells. Include a no-inhibitor control and a
no-enzyme control.

« Initiate the kinase reaction by adding ATP.

 Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
» Stop the reaction and add the detection reagent.

3. Data Analysis:

o Measure the signal (e.g., luminescence, fluorescence) which is proportional to the remaining
kinase activity.

» Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
» Fit the data to a dose-response curve to calculate the ICso value.

In Vivo Efficacy

In vivo studies have demonstrated the therapeutic potential of AS2863619. Oral administration
of AS2863619 has been shown to induce Foxp3 in antigen-specific T cells in mouse models.
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This has translated to efficacy in models of immunological diseases, such as skin contact
hypersensitivity and experimental autoimmune encephalomyelitis, where treatment with
AS2863619 led to an increase in Treg cells and a reduction in inflammatory responses.

Conclusion

AS2863619 represents a promising therapeutic agent with a well-defined mechanism of action.
Its ability to potently and selectively inhibit CDK8 and CDK19, thereby promoting the
conversion of conventional T cells into regulatory T cells through the STAT5-Foxp3 axis, offers
a novel approach for the treatment of a range of autoimmune and inflammatory disorders. The
detailed understanding of its molecular interactions and signaling pathways provides a solid
foundation for its continued development and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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